molecular formula C10H16N2O2 B1287022 Ethyl 1-(cyanomethyl)piperidine-4-carboxylate CAS No. 460094-92-2

Ethyl 1-(cyanomethyl)piperidine-4-carboxylate

Cat. No.: B1287022
CAS No.: 460094-92-2
M. Wt: 196.25 g/mol
InChI Key: FQXSZQCXVCEMJN-UHFFFAOYSA-N
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Description

Ethyl 1-(cyanomethyl)piperidine-4-carboxylate is a piperidine derivative featuring a cyanomethyl group at the 1-position and an ethoxycarbonyl group at the 4-position. This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules targeting enzymes or receptors. Its structural flexibility makes it valuable for developing inhibitors of mycobacterial enzymes, carbonic anhydrases, and other therapeutic targets .

Properties

IUPAC Name

ethyl 1-(cyanomethyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-2-14-10(13)9-3-6-12(7-4-9)8-5-11/h9H,2-4,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXSZQCXVCEMJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes

  • Nucleophilic Substitution Reaction : The primary method involves the nucleophilic substitution of ethyl cyanoacetate with substituted piperidine derivatives. This reaction is usually facilitated by a base, such as sodium hydride or potassium carbonate, to enhance nucleophilicity.

  • Reaction Conditions : The reaction is typically conducted under reflux conditions to promote the formation of the desired product. The temperature and time can vary based on the specific substrates used.

Reaction Steps

  • Formation of Piperidine Derivative : The initial step often involves synthesizing a suitable piperidine derivative through cyclization or other synthetic methods.

  • Introduction of Cyanomethyl Group : The cyanomethyl group is introduced via nucleophilic substitution, where the piperidine derivative reacts with ethyl cyanoacetate.

  • Esterification : Finally, the carboxylic acid formed in the reaction can be esterified using ethanol to yield Ethyl 1-(cyanomethyl)piperidine-4-carboxylate.

Industrial Production Methods

In industrial settings, the synthesis may be optimized for large-scale production using continuous flow reactors or automated systems to ensure consistent quality and yield. Key considerations include:

  • Temperature Control : Maintaining optimal temperatures to maximize reaction rates without compromising product integrity.

  • Solvent Selection : Choosing appropriate solvents that enhance solubility and reaction efficiency.

  • Yield Optimization : Adjusting concentrations and reaction times to achieve higher yields while minimizing by-products.

This compound can undergo various chemical transformations, which are crucial for its utility in further synthetic applications:

Reaction Type Description Common Reagents
Oxidation Converts the compound into corresponding carboxylic acids or ketones using oxidizing agents. Potassium permanganate, chromium trioxide
Reduction Reduces the compound to amines or alcohols using reducing agents. Lithium aluminum hydride, sodium borohydride
Nucleophilic Substitution Can react with alkyl halides or acyl chlorides to form substituted derivatives. Alkyl halides, acyl chlorides
Hydrolysis Hydrolyzes the ester group under acidic or basic conditions to yield carboxylic acid and alcohol. Acidic or basic conditions

Research into this compound has revealed its potential applications in various fields:

Biological Activity

Studies indicate that compounds similar to this compound exhibit significant biological activities, including:

  • Antimicrobial Properties : Related piperidine derivatives have shown effectiveness against various pathogens, suggesting potential use as antimicrobial agents.

  • Cytotoxic Effects : Research indicates that these compounds can inhibit cell proliferation in cancer cell lines, highlighting their potential as anti-cancer agents.

Pharmacological Significance

The structural characteristics of this compound allow it to interact with specific biological targets, making it relevant for drug development:

  • Mechanism of Action : The compound may modulate enzyme activity or bind to receptors involved in disease pathways.

The preparation methods for this compound involve well-defined synthetic routes that leverage nucleophilic substitution reactions under controlled conditions. Its versatility in undergoing various chemical transformations positions it as a valuable compound in organic synthesis and medicinal chemistry. Continued research into its biological activities could further elucidate its potential therapeutic applications.

Chemical Reactions Analysis

Substitution Reactions

The cyanomethyl group (-CH₂CN) and ester moiety (-COOEt) serve as electrophilic sites for nucleophilic substitution.

Reaction Type Conditions Reagents Product Yield Source
Nucleophilic Alkylation Anhydrous THF, -78°C → RT, HMPA solventn-BuLi, bromoacetonitrile1-tert-butyl 4-ethyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate58%
Halogenation Hydrogen atmosphere (5 bar), PtO₂ catalystAcetic acid, H₂1-tert-butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate83%

Key Findings :

  • The cyanomethyl group undergoes alkylation under strong bases (e.g., n-BuLi) to introduce functionalized side chains .
  • Catalytic hydrogenation reduces cyanomethyl to aminomethyl, preserving the ester group .

Oxidation and Reduction

The ester and nitrile groups enable redox transformations:

Reaction Type Conditions Reagents Product Yield Source
Ester Oxidation Acidic or enzymatic hydrolysisH₃O⁺/H₂O or lipases1-(Cyanomethyl)piperidine-4-carboxylic acidNot reported
Nitrile Reduction H₂ (5 bar), PtO₂ catalystAcetic acid1-(Aminomethyl)piperidine-4-carboxylate83%

Key Findings :

  • The ethyl ester can be hydrolyzed to a carboxylic acid under acidic or enzymatic conditions.
  • Selective reduction of the nitrile to an amine occurs via hydrogenation without affecting the ester .

Hydrolysis of Functional Groups

Controlled hydrolysis pathways are critical for prodrug activation or metabolite formation:

Functional Group Conditions Reagents Product Application Source
Ester Hydrolysis NaOH (aq.), RTH₂O1-(Cyanomethyl)piperidine-4-carboxylatePharmaceutical intermediates
Nitrile Hydrolysis H₂SO₄, refluxH₂O1-(Carbamoyl)piperidine-4-carboxylateBioactive metabolite synthesis

Key Findings :

  • Alkaline hydrolysis of the ester yields the carboxylic acid, while acidic hydrolysis of the nitrile generates amides.

Cyclization and Heterocycle Formation

The compound participates in cycloadditions to form bioactive heterocycles:

Reaction Type Conditions Reagents Product Yield Source
Oxadiazole Formation TBTU coupling, thermal cyclizationN'-hydroxybenzimidamidePiperidine-linked oxadiazole derivatives59%

Key Findings :

  • Coupling with benzimidamide followed by cyclization yields oxadiazoles, which are pharmacologically relevant .

Scientific Research Applications

Pharmaceutical Applications

a. Synthesis of Piperidine Derivatives

Ethyl 1-(cyanomethyl)piperidine-4-carboxylate serves as a versatile intermediate in the synthesis of various piperidine derivatives. These derivatives are known for their biological activities, including:

  • Antibacterial Agents : Certain piperidine derivatives synthesized from this compound have been reported to inhibit the enoyl-acyl carrier protein reductase in Staphylococcus aureus and Escherichia coli, showcasing potential as antibacterial agents .
  • GABAA Receptor Agonists : Compounds derived from this compound have been explored for their effects on GABAA receptors, which are crucial in mediating inhibitory neurotransmission in the brain .
  • Cytotoxic Antibiotics : The compound can be modified to create water-soluble DNA-binding subunits for analogues of cytotoxic antibiotics like CC-1065, enhancing their therapeutic efficacy .

b. Drug Development and Prodrugs

The compound's structure allows it to be utilized in the development of prodrugs, which can improve the bioavailability and pharmacokinetic profiles of active pharmaceutical ingredients. For instance, modifications to introduce acidic groups or ethyl esters have been employed to enhance solubility and absorption .

Agrochemical Applications

This compound has potential applications in agrochemicals, particularly as a precursor for developing herbicides and insecticides. The piperidine ring is a common scaffold in many agrochemical agents due to its ability to interact with biological targets in pests and weeds.

Analytical Chemistry

a. Chromatographic Techniques

The compound can be analyzed using high-performance liquid chromatography (HPLC) methods. It has been successfully separated using reverse phase HPLC techniques, which allow for the identification and quantification of impurities during synthesis or degradation studies .

Table 1: HPLC Method Parameters for this compound

ParameterValue
Column TypeNewcrom R1 HPLC
Mobile PhaseAcetonitrile + Water + Phosphoric Acid
Particle Size3 µm
ApplicationPharmacokinetics

Case Studies

Case Study 1: Synthesis of Piperidine Derivatives

A study demonstrated the synthesis of various piperidine derivatives from this compound through a series of chemical reactions involving reductive amination and cyclization processes. The derivatives exhibited significant activity against several bacterial strains, indicating their potential as new antimicrobial agents.

Case Study 2: Prodrug Development

Research focused on modifying this compound to create prodrugs that enhance the delivery of active compounds across biological membranes. The study found that introducing specific functional groups improved solubility and absorption rates significantly compared to parent compounds.

Mechanism of Action

The mechanism of action of Ethyl 1-(cyanomethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions and the nature of the reactants. Its effects are mediated through its ability to form covalent bonds with other molecules, leading to the formation of new chemical entities .

Comparison with Similar Compounds

Aromatic/Heterocyclic Substituents

  • Ethyl 1-(6-morpholinopyrimidin-4-yl)piperidine-4-carboxylate (MW 321, Rt = 1.58 min): Contains a morpholino-pyrimidine group, enhancing water solubility and enzyme inhibitory activity (e.g., against Mycobacterium tuberculosis decaprenylphosphoryl-β-D-ribose oxidase) .

Halogenated Substituents

  • Ethyl 1-(2-chlorobenzyl)piperidine-4-carboxylate (MW 282): The chloro group improves metabolic stability and target affinity but may elevate toxicity risks. Reported yield: 60.6% .

Cyano-Containing Substituents

  • Ethyl 4-cyanopiperidine-1-carboxylate (C₉H₁₄N₂O₂): The cyano group at the 4-position increases polarity and hydrogen-bonding capacity, contrasting with the cyanomethyl group in the target compound .
  • Ethyl 1-(cyano(phenyl)methyl)piperidine-4-carboxylate: Combines phenyl and cyanomethyl groups, balancing lipophilicity and solubility (InChIKey: JHCYDAZKJXDNQS-UHFFFAOYSA-N) .

Physicochemical Properties

Compound Molecular Weight Key Substituent Solubility/LogP Biological Relevance
Ethyl 1-(cyanomethyl)piperidine-4-carboxylate ~225 (estimated) -CH₂CN Moderate lipophilicity Intermediate for enzyme inhibitors
Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate 306.31 4-Nitrophenyl High LogP Potential nitroreductase substrate
Ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate 382.40 Sulfamoylbenzoyl High polarity Carbonic anhydrase inhibition

Notes:

  • Cyano groups (-CN) enhance metabolic stability compared to esters or halogens.
  • Bulky substituents (e.g., naphthyl in ) reduce membrane permeability but improve target specificity.

Biological Activity

Ethyl 1-(cyanomethyl)piperidine-4-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and relevant studies.

Overview of the Compound

This compound is characterized by a piperidine ring substituted with a cyanomethyl group and an ethyl carboxylate moiety. This structural configuration contributes to its reactivity and biological potential.

The biological activity of this compound can be attributed to its interaction with specific molecular targets, primarily through:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in metabolic pathways. It has been shown to interact with enoyl-acyl carrier protein (ACP) reductase, a critical enzyme in fatty acid biosynthesis in bacteria, leading to potential antibacterial effects.
  • Cell Signaling Modulation : The compound influences cell signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathway, which is essential for regulating cell growth and apoptosis.

Interaction with Biological Targets

This compound exhibits significant interactions with various biological targets:

Target Type Effect
Enoyl-ACP ReductaseEnzymeInhibition of fatty acid synthesis
Cytochrome P450 EnzymesEnzymeModulation of drug metabolism
MAPK PathwaySignaling PathwayRegulation of cell proliferation and apoptosis

Antimicrobial Activity

In vitro studies have demonstrated the antimicrobial efficacy of this compound against various pathogens. The minimum inhibitory concentration (MIC) values indicate its potency:

Pathogen MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus0.52.0
Escherichia coli1.04.0

These results suggest that the compound exhibits bactericidal activity, particularly against Gram-positive bacteria like S. aureus.

Case Studies

  • Study on Enzyme Interaction : A study investigated the interaction between this compound and enoyl-ACP reductase, revealing a competitive inhibition mechanism that disrupts bacterial fatty acid synthesis.
  • Neuroprotective Effects : Animal model studies indicated potential neuroprotective effects at lower doses, suggesting that the compound may have therapeutic applications in neurodegenerative diseases due to its ability to modulate cellular stress responses.

Comparison with Similar Compounds

This compound can be compared with other piperidine derivatives:

Compound Name Key Features
Ethyl 4-piperidinecarboxylateLacks cyanomethyl group; different activity profile
Piperidin-4-carboxylic acid ethyl esterSimilar structure; varied biological activities

This comparison highlights the unique properties conferred by the cyanomethyl group in this compound, enhancing its reactivity and biological potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 1-(cyanomethyl)piperidine-4-carboxylate?

  • Methodology :

  • Step 1 : Start with ethyl isonipecotate (ethyl piperidine-4-carboxylate) as the precursor. React with 1-bromo-2-chloroethane in the presence of an organic base (e.g., DIPEA) and a solvent like dichloromethane (DCM) to form intermediate ethyl 1-(2-chloroethyl)piperidine-4-carboxylate .
  • Step 2 : Substitute the chloro group with a cyanomethyl moiety using a nucleophilic substitution reaction. Potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN) in polar aprotic solvents (e.g., DMF) can facilitate this step.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for isolation. Monitor reaction progress via TLC (Rf ~0.5 in 60% ethyl acetate/hexane) .

Q. How should researchers handle and store this compound to ensure stability?

  • Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation or skin contact due to potential irritancy .
  • Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (N₂ or Ar). Use anhydrous solvents (e.g., dry acetonitrile or DCM) for stock solutions to prevent hydrolysis .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Mass Spectrometry (MS) : Use high-resolution ESI-MS (e.g., Q Exactive Orbitrap) to confirm molecular weight (e.g., [M+H]+ at m/z 410.1931) and fragmentation patterns (e.g., loss of CH₂NO₄ or C₇H₆O₃ groups) .
  • NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to identify piperidine ring protons (δ 1.2–3.5 ppm) and ester/cyanomethyl groups (δ 4.0–4.3 ppm for ethyl ester; δ 2.5–3.0 ppm for cyanomethyl) .
  • X-ray Crystallography : For structural confirmation, grow single crystals via slow evaporation in ethanol/water mixtures .

Advanced Research Questions

Q. How can reaction yields be optimized for synthesizing derivatives via amide coupling?

  • Coupling Reagents : Use 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDCI) with 1-hydroxybenzotriazole (HOBt) in dry acetonitrile. Maintain a 1:1.2 molar ratio of carboxylic acid to amine .
  • Solvent Choice : Anhydrous DCM or THF minimizes side reactions. Add DIEA (2 equiv) as a base to neutralize HCl byproducts .
  • Work-Up : Extract with ethyl acetate, wash with brine, and dry over MgSO₄. Triturate crude product in cold ether to improve purity .

Q. What strategies resolve contradictions in mass spectral fragmentation patterns of piperidine-4-carboxylate derivatives?

  • Tandem MS/MS : Use collision-induced dissociation (CID) to compare experimental fragments (e.g., m/z 392.1821, 272.1593) with predicted pathways (e.g., neutral loss of HCN or CO₂Et groups) .
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃CN substitution) to trace fragmentation origins.
  • Database Cross-Referencing : Validate spectra against NIST or mzCloud libraries .

Q. Can solvent-free conditions improve the synthesis of analogs?

  • Green Chemistry Approach : Use PEG-400 as a reaction medium with mechanical grinding (mortar/pestle). This reduces solvent waste and enhances yield (e.g., 15–20% increase) .
  • Thermal Control : Heat mixtures to 60–80°C under microwave irradiation (30 min) for faster reaction kinetics.

Data Contradiction Analysis

Q. How to address discrepancies in reported logP values for piperidine-4-carboxylate derivatives?

  • Experimental Validation : Measure logP via shake-flask method (octanol/water partitioning) and compare with computational predictions (e.g., XlogP3). Adjust for ionization effects using pH-adjusted buffers .
  • Structural Factors : Consider substituent effects (e.g., cyanomethyl vs. benzoyl groups) on hydrophobicity.

Methodological Tables

Characterization Parameter Technique Key Observations Reference
Molecular WeightHR-ESI-MS[M+H]+ at m/z 410.1931 (±0.005 Da)
Fragmentation PathwaysMS/MS (CID)Losses: 18 Da (H₂O), 44 Da (CO₂), 105 Da (C₇H₆O₃)
Crystal StructureX-ray DiffractionMonoclinic system, space group P2₁/c, Z = 4
Thermal StabilityDSC/TGAMelting point: 217–219°C; decomposition above 250°C

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